Hyoscyamine
Overview
Description
Mechanism of Action
Target of Action
Hyoscyamine is an antimuscarinic compound . It primarily targets muscarinic acetylcholine receptors , which play a crucial role in the nervous system . These receptors are involved in various physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion .
Mode of Action
This compound acts as an antagonist of muscarinic acetylcholine receptors . It blocks the action of acetylcholine, a neurotransmitter, at various sites, including sweat glands (sympathetic) and parasympathetic sites in salivary glands, stomach secretions, heart muscle, sinoatrial node, smooth muscle in the gastrointestinal tract, and the central nervous system . By inhibiting the action of acetylcholine, this compound reduces muscle contractions and other activities mediated by these receptors .
Biochemical Pathways
This compound is a tropane alkaloid, and its biosynthesis involves several enzymatic reactions . One key enzyme is This compound dehydrogenase (HDH) , which catalyzes the conversion of this compound aldehyde to this compound . Another enzyme, This compound 6β-hydroxylase (H6H) , converts this compound to scopolamine, another biologically active tropane alkaloid . These biochemical pathways are influenced by various factors, including the plant’s developmental stage and environmental conditions .
Pharmacokinetics
This compound is well-absorbed from the gastrointestinal tract following oral administration . It is metabolized in the liver and excreted via the kidneys . The bioavailability of this compound is approximately 50%, and its elimination half-life is between 3 to 5 hours . These pharmacokinetic properties influence the compound’s bioavailability and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antimuscarinic properties . By blocking the action of acetylcholine, this compound can reduce muscle contractions in the gastrointestinal tract, decrease heart rate, and reduce glandular secretions . These effects can provide symptomatic relief for various conditions, including peptic ulcers, irritable bowel syndrome, and certain heart problems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the production of this compound in plants can be affected by geo-climatic and seasonal changes, as well as external conditions such as temperature, light, and humidity . Moreover, the concentration of this compound produced by a plant can vary depending on the species, genotype, physiology, developmental stage, and environmental conditions during growth .
Biochemical Analysis
Biochemical Properties
Hyoscyamine plays a significant role in biochemical reactions by acting as an antagonist of muscarinic acetylcholine receptors. It interacts with several enzymes, proteins, and other biomolecules. Specifically, this compound blocks the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system . This interaction leads to decreased motility of the gastrointestinal tract and reduced secretion of stomach acid and other fluids .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the action of acetylcholine, which is the main neurotransmitter of the parasympathetic nervous system. This inhibition results in decreased gastrointestinal motility, reduced secretion of stomach acid, and decreased production of other fluids from the gastrointestinal tract and airways . Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of muscarinic receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an antimuscarinic agent. This compound binds to muscarinic acetylcholine receptors, preventing acetylcholine from exerting its effects. This binding leads to the inhibition of acetylcholine-mediated responses, such as smooth muscle contraction, glandular secretion, and modulation of heart rate . By blocking these receptors, this compound effectively reduces the activity of the parasympathetic nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to have a half-life of 3 to 5 hours, and its stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound can maintain its efficacy over short periods, but prolonged exposure may lead to decreased effectiveness due to receptor desensitization or degradation of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound can effectively reduce gastrointestinal motility and secretions. At higher doses, it can cause adverse effects such as tachycardia, dry mouth, blurred vision, and urinary retention . Toxic effects, including central nervous system disturbances and cardiovascular issues, have been observed at very high doses .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes enzymatic conversion to various metabolites. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the breakdown of this compound into inactive compounds . These metabolites are then excreted through the kidneys . The metabolic process can influence the overall efficacy and duration of action of this compound in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to plasma proteins, which aids in its distribution throughout the body . Additionally, specific transporters and binding proteins facilitate the movement of this compound across cell membranes and into target tissues . The distribution of this compound can affect its localization and accumulation in different organs and tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various compartments within cells, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The localization of this compound can impact its activity and function, as it may interact with specific enzymes and proteins within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daturine (sulfate) can be synthesized through the extraction of hyoscyamine from plants in the Solanaceae family. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The isolated this compound is then converted to its sulfate form by reacting with sulfuric acid under controlled conditions .
Industrial Production Methods: Industrial production of daturine (sulfate) involves large-scale extraction from plant sources followed by purification and conversion to the sulfate form. The process typically includes steps such as maceration, solvent extraction, filtration, and crystallization to obtain pure daturine (sulfate) .
Chemical Reactions Analysis
Types of Reactions: Daturine (sulfate) undergoes various chemical reactions, including:
Oxidation: Daturine (sulfate) can be oxidized to form tropic acid and tropine.
Reduction: Reduction reactions can convert daturine (sulfate) to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Tropic acid and tropine.
Reduction: Alcohol derivatives of daturine (sulfate).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Daturine (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on the nervous system and its role as a plant toxin.
Medicine: Used to provide symptomatic relief of spasms caused by various lower abdominal and bladder disorders, including peptic ulcers, irritable bowel syndrome, diverticulitis, pancreatitis, colic, and interstitial cystitis.
Comparison with Similar Compounds
Atropine: A racemic mixture of hyoscyamine and its enantiomer, used for similar medical applications.
Scopolamine: Another tropane alkaloid with similar antimuscarinic properties, used primarily for motion sickness and postoperative nausea.
Cyclobenzaprine: A muscle relaxant with anticholinergic properties, used to relieve muscle spasms.
Uniqueness: Daturine (sulfate) is unique due to its specific isomeric form (levorotary) and its distinct pharmacological profile. It has a higher affinity for muscarinic receptors compared to its racemic mixture, atropine . This makes it particularly effective in treating certain medical conditions with fewer side effects .
Properties
Key on ui mechanism of action |
Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |
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CAS No. |
101-31-5 |
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |
InChI Key |
RKUNBYITZUJHSG-LGGPCSOHSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Appearance |
Solid powder |
Color/Form |
Long, orthorhombic prisms from acetone Rhombic needles (dilute ethyl alcohol) White crystals or powde |
melting_point |
118.5 °C MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ |
Key on ui other cas no. |
101-31-5 5908-99-6 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/ Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/ Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/ 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether In water, 2,200 mg/l @ 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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